2-(trifluoromethyl)furan-3-carbaldehyde
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Description
“2-(trifluoromethyl)furan-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as furans . It has a molecular weight of 178.11 and its IUPAC name is 2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde . It is stored at a temperature of 4°C and has a purity of 95%. It is a liquid in its physical form .
Synthesis Analysis
The synthesis of furan derivatives has been extensively studied. The Paal-Knorr Furan Synthesis is a commonly used method . Other methods include the copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones . More research is needed to understand the specific synthesis process of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . The InChI code for this compound is 1S/C7H5F3O2/c1-4-5(2-11)6(3-12-4)7(8,9)10/h2-3H,1H3 .Chemical Reactions Analysis
The Knoevenagel condensations of “this compound” with seven compounds containing an active methyl or methylene group have been studied . More research is needed to understand the full range of chemical reactions involving this compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More research is needed to fully understand its physical and chemical properties.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)furan-3-carbaldehyde involves the introduction of a trifluoromethyl group onto a furan ring, followed by oxidation of the resulting alcohol to form the aldehyde.", "Starting Materials": [ "2-furan carboxylic acid", "trifluoromethyl iodide", "potassium carbonate", "N,N-dimethylformamide", "sodium borohydride", "acetic acid", "sodium chlorite", "sodium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Conversion of 2-furan carboxylic acid to 2-(trifluoromethyl)furan-3-carboxylic acid by reaction with trifluoromethyl iodide and potassium carbonate in N,N-dimethylformamide.", "Step 2: Reduction of the carboxylic acid to the alcohol using sodium borohydride in acetic acid.", "Step 3: Oxidation of the alcohol to the aldehyde using sodium chlorite and sodium acetate in acetic anhydride." ] } | |
CAS RN |
1378259-70-1 |
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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